Tiron free acid hydrate sodium
Description
Nomenclature and Chemical Classification of Tiron as a Catechol Disulfonate
Tiron is chemically classified as a catechol disulfonate. The name "catechol" refers to its core structure, a 1,2-dihydroxybenzene ring. The two hydroxyl groups on adjacent carbon atoms are crucial for its ability to act as a bidentate ligand, binding to metal ions. The molecule is further substituted with two sulfonic acid groups, which are present as sodium sulfonates in the common salt form, enhancing its water solubility.
The systematic name for Tiron is disodium (B8443419) 4,5-dihydroxy-1,3-benzenedisulfonate . wikipedia.org However, it is known by several other names, which are listed in the table below. The presence of water in the crystal structure leads to the term "hydrate," specifically "Tiron monohydrate." nih.gov The "free acid" form refers to the molecule with protons on the sulfonate groups instead of sodium ions. nih.gov
| Identifier Type | Value |
| Systematic Name | disodium 4,5-dihydroxy-1,3-benzenedisulfonate wikipedia.org |
| Common Name | Tiron wikipedia.org |
| Other Names | 1,2-dihydroxybenzene-3,5-disulfonic acid disodium salt, Sodium catechol disulfonate, Disodium pyrocatechol-3,5-disulfonate nih.gov |
| CAS Number | 149-45-1 (anhydrous) |
| Molecular Formula | C₆H₄Na₂O₈S₂ (anhydrous) |
| Molecular Weight | 314.20 g/mol (anhydrous) |
This table provides a summary of the nomenclature for Tiron.
Historical Evolution and Contemporary Significance of Tiron in Analytical and Coordination Chemistry
Historically, Tiron established its significance as a versatile chromogenic reagent in analytical chemistry. Its ability to form distinctly colored, water-soluble complexes with various metal ions made it an invaluable tool for their colorimetric and spectrophotometric determination. nih.govguidechem.com A notable historical application is in the analysis of iron and titanium. rsc.org With ferric iron (Fe³⁺), Tiron forms complexes whose color is highly dependent on the pH of the solution. nih.govacs.org This property has been exploited for the quantitative analysis of iron. Similarly, it forms a characteristic orange or yellow complex with titanium (Ti⁴⁺), allowing for its detection. guidechem.com
The contemporary significance of Tiron in analytical chemistry continues, particularly for the determination of trace metals in various samples, including environmental ones. nih.govresearchgate.net Its use as a complexometric indicator remains relevant. nih.govacs.org
In coordination chemistry, Tiron is a subject of ongoing interest due to the complex and pH-dependent systems it forms with metal ions. The coordination chemistry of Tiron with iron(III) is particularly well-studied. Depending on the pH, Tiron can form three distinct complexes with iron(III) with different stoichiometries:
[Fe(Tiron)(H₂O)₄]⁻ : This 1:1 complex is formed at a pH below 2 and imparts a turquoise-green color to the solution. nih.govacs.org
[Fe(Tiron)₂(H₂O)₂]⁵⁻ : In the pH range of 4-5, a 1:2 complex is formed, resulting in a purple solution. nih.govacs.org
[Fe(Tiron)₃]⁹⁻ : At a pH above 7, a 1:3 complex dominates, giving the solution a bright red color. acs.org
These pH-dependent equilibria are a classic example of the influence of solution conditions on metal-ligand complexation and are often used in educational settings to demonstrate principles of coordination chemistry. wisc.edu The stability and reactivity of these complexes are subjects of detailed research, employing techniques like NMR relaxometry and kinetic studies to understand their properties. nih.govacs.org
Overview of Principal Academic Research Trajectories for Tiron and its Derivatives
The unique properties of Tiron have led to its investigation in several principal academic research trajectories beyond its traditional analytical uses.
Chelating Agent and Antioxidant Properties: A significant area of research focuses on Tiron's dual function as a metal chelator and an antioxidant. nih.govabcam.com As a chelating agent, it can bind to various metal ions, a property that is being explored for its potential in mitigating metal toxicity. nih.govnih.gov Its antioxidant capabilities stem from its ability to scavenge superoxide (B77818) radicals and other reactive oxygen species (ROS). nih.govabcam.comnih.gov Research has investigated its effects on mitochondrial function and oxidative stress in various cell types. nih.govnih.gov Studies have shown that Tiron can modulate mitochondrial redox states and protect against oxidative damage. nih.gov This has led to its use as a tool in biochemical research to study the roles of oxidative stress in cellular processes. nih.govnih.gov
Environmental Applications: In environmental science, Tiron is utilized for the detection and quantification of metal ions in water and soil samples. researchgate.netclu-in.org The accurate measurement of metals like iron is crucial, as it is a common element in groundwater and can influence subsurface redox reactions. clu-in.org The formation of stable, colored complexes with Tiron allows for the sensitive detection of these metals, aiding in environmental monitoring and remediation studies. rsc.orgresearchgate.net
Materials Science: A more recent research trajectory for Tiron and its derivatives is in the field of materials science, particularly in the development of energy storage systems. Quinone-based compounds, including derivatives of Tiron, are being explored as active materials for flow batteries. guidechem.com These batteries offer a potentially safer alternative to traditional systems by avoiding the use of corrosive materials. guidechem.com The electrochemical properties of these quinone-based substances are a key focus of this research area. guidechem.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H8NaO9S2 |
|---|---|
Molecular Weight |
311.2 g/mol |
InChI |
InChI=1S/C6H6O8S2.Na.H2O/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;1H2 |
InChI Key |
MJUZSLATYCDADI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)S(=O)(=O)O)S(=O)(=O)O.O.[Na] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Tiron
Synthetic Pathways for Tiron and its Sodium Salt Derivatives (e.g., Sulfonation Reactions)
The most common and established method for synthesizing Tiron and its disodium (B8443419) salt is through the direct sulfonation of catechol (1,2-dihydroxybenzene). chemicalbook.com This process is a type of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. saskoer.ca
The reaction involves heating catechol with concentrated sulfuric acid. chemicalbook.com In this reaction, sulfuric acid serves as both the reactant and the catalyst. saskoer.ca The electrophile, which is effectively protonated sulfur trioxide (HSO₃⁺), attacks the electron-rich benzene (B151609) ring of catechol. saskoer.ca The hydroxyl groups on the catechol ring are activating and ortho-, para-directing, guiding the sulfonate groups to the 3 and 5 positions.
A typical laboratory-scale synthesis proceeds in two main stages:
Sulfonation: Catechol is added to an excess of concentrated sulfuric acid and heated for several hours. This step results in the formation of 4,5-dihydroxy-1,3-benzenedisulfonic acid. chemicalbook.com
Precipitation of the Sodium Salt: The reaction mixture is cooled, and a solution of sodium hydroxide (B78521) is added. This neutralizes the excess sulfuric acid and the sulfonic acid groups, causing the disodium salt of Tiron to precipitate out of the solution as a solid. chemicalbook.com The solid product can then be isolated by filtration and purified. chemicalbook.com
The reversibility of sulfonation is a known characteristic; however, by using concentrated acid and appropriate temperatures, the formation of the disulfonated product is favored. youtube.com Using fuming sulfuric acid (sulfur trioxide in sulfuric acid) can accelerate the reaction, as it increases the concentration of the electrophilic species. youtube.comyoutube.com
Table 1: Example of Reaction Conditions for Tiron Disodium Salt Synthesis
| Parameter | Value/Description | Source |
| Starting Material | Catechol (Benzene-1,2-diol) | chemicalbook.com |
| Reagent | Concentrated (98%) Sulfuric Acid | chemicalbook.com |
| Reaction Temperature | 95°C | chemicalbook.com |
| Reaction Time | 5 hours | chemicalbook.com |
| Neutralizing Agent | 47% Sodium Hydroxide Solution | chemicalbook.com |
| Precipitation Temp. | Cooled to 50°C for NaOH addition, then to 15-25°C | chemicalbook.com |
| Purification | Washed with isopropanol (B130326) and dried under vacuum | chemicalbook.com |
| Reported Yield | 73% | chemicalbook.com |
Strategies for Chemical Functionalization and Structural Modification of the Tiron Ligand
The functionalization or derivatization of the Tiron ligand involves chemically altering its structure to enhance or modify its properties for specific applications. chromatographyonline.com The primary goals of such modifications include altering solubility (e.g., making it more lipophilic to cross cell membranes), improving its selectivity and affinity for specific metal ions, or introducing reporter groups for enhanced analytical detection. libretexts.orgnih.gov The catechol hydroxyl groups and the aromatic ring itself are the primary sites for these modifications.
General Derivatization Reactions: Chemical derivatization is a common strategy in analytical chemistry to make molecules more suitable for a given analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). libretexts.orgjfda-online.com These techniques can be applied to Tiron to create new derivatives.
Alkylation and Acylation: The two hydroxyl groups of Tiron are active sites that can be targeted. Alkylation involves replacing the acidic hydrogen of a hydroxyl group with an alkyl or benzyl (B1604629) group, forming an ether. libretexts.org Acylation involves reacting the hydroxyl groups with an acyl halide or anhydride (B1165640) to form esters. These modifications reduce the polarity of the Tiron molecule, which can increase its volatility for GC analysis or alter its solubility and chelation properties. chromatographyonline.com
Silylation: This is a common derivatization technique where an active hydrogen in a hydroxyl group is replaced by a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. Silylation dramatically increases the volatility of polar compounds like Tiron, making them amenable to analysis by GC-MS. researchgate.net
Introduction of Chromophores or Fluorophores: For analytical applications, a key strategy is to attach a molecule that strongly absorbs UV-Visible light (a chromophore) or one that fluoresces (a fluorophore). chromatographyonline.comlibretexts.org This process, known as tagging or labeling, can significantly enhance detection sensitivity in HPLC or spectrophotometric assays. chromatographyonline.com Functional groups can be introduced to the Tiron backbone that can then be used to attach these labels.
These functionalization strategies allow for the creation of a wide range of Tiron derivatives with tailored properties, expanding its utility beyond its conventional use as a simple chelating agent.
Table 2: Potential Functionalization Strategies for the Tiron Ligand
| Strategy | Reagent Type | Target Site on Tiron | Purpose | Source |
| Alkylation (Esterification) | Alkyl Halides, Diazomethane | Carboxylic Acids (if present), Hydroxyls | Increase volatility, decrease polarity, modify solubility | libretexts.org |
| Acylation | Acyl Halides, Anhydrides | Hydroxyl Groups, Amines (if introduced) | Improve chromatographic properties, create stable derivatives | chromatographyonline.comjfda-online.com |
| Silylation | Silylating agents (e.g., BSTFA) | Hydroxyl Groups | Increase volatility for GC-MS analysis | researchgate.net |
| Labeling | Reagents with chromophoric or fluorophoric groups | Aromatic Ring, Hydroxyls (via linkers) | Enhance analytical detection (UV-Vis, Fluorescence) | chromatographyonline.comlibretexts.org |
Advanced Coordination Chemistry of Tiron Complexes
Metal Ion Complexation Equilibria and Speciation in Aqueous Solutions
The interaction of Tiron with metal ions in aqueous solutions is characterized by the formation of distinct complex species, the distribution of which is highly dependent on factors such as pH and the metal-to-ligand ratio. acs.orgnih.gov
Iron(III)-Tiron System: Detailed Characterization of Stoichiometry, Hydration States, and pH-Dependent Species Formation
The complexation of iron(III) by Tiron is a classic example of pH-dependent speciation, leading to the formation of three primary complexes with varying stoichiometry and hydration states. acs.orgnih.gov This behavior is visually indicated by distinct color changes in the solution. acs.org
At a pH below 2, a 1:1 complex, [Fe(Tiron)(H₂O)₄]⁻ , is the predominant species, imparting a turquoise-green color to the solution. acs.org In this complex, the iron(III) ion is coordinated to one Tiron ligand and four water molecules. acs.org
As the pH increases into the range of 4 to 5, a second Tiron ligand displaces two of the coordinated water molecules, forming the 1:2 complex, [Fe(Tiron)₂(H₂O)₂]⁵⁻ . acs.org This species is characterized by a purple color. acs.org
At a pH above 7, a third Tiron ligand coordinates to the iron(III) center, resulting in the formation of the fully chelated 1:3 complex, [Fe(Tiron)₃]⁹⁻ , which gives the solution a bright red color. acs.org In this complex, the coordination sphere of the iron is saturated by the three Tiron ligands, leaving no coordinated water molecules. acs.org
The formation of these species is a stepwise process, and their relative concentrations are governed by the solution's pH. wisc.eduwisc.edu The stoichiometry of the iron(III)-Tiron complex shifts from 1:1 at acidic pH to 1:2 at near-neutral pH, and finally to 1:3 at alkaline pH. wisc.edu
Table 1: pH-Dependent Species in the Iron(III)-Tiron System
| pH Range | Predominant Species | Stoichiometry (Fe:Tiron) | Hydration State | Solution Color |
| < 2 | [Fe(Tiron)(H₂O)₄]⁻ | 1:1 | 4 H₂O | Turquoise-Green |
| 4 - 5 | [Fe(Tiron)₂(H₂O)₂]⁵⁻ | 1:2 | 2 H₂O | Purple |
| > 7 | [Fe(Tiron)₃]⁹⁻ | 1:3 | 0 H₂O | Bright Red |
Coordination with Other Transition Metals and Lanthanides
Tiron's strong chelating ability extends to a wide array of other transition metals and lanthanides. It readily forms complexes with ions such as aluminum(III) (Al³⁺), titanium(IV) (Ti⁴⁺), copper(II) (Cu²⁺), thorium(IV) (Th⁴⁺), bismuth(III) (Bi³⁺), and lead(II) (Pb²⁺). The stoichiometry and stability of these complexes are also influenced by the pH of the solution and the specific properties of the metal ion.
Determination of Thermodynamic Stability Constants and Chelate Ring Formation Energetics
The thermodynamic stability of metal-Tiron complexes is quantified by their stability constants (also known as formation constants). wikipedia.org These constants are equilibrium constants for the formation of the complex in solution and provide a measure of the strength of the metal-ligand interaction. wikipedia.org Higher values of stability constants indicate greater thermodynamic stability. vpscience.org
The formation of chelate rings, where a single ligand binds to the central metal ion through two or more donor atoms, significantly enhances the stability of the complex. This phenomenon, known as the chelate effect, is a key principle in coordination chemistry. libretexts.org The chelate effect is thermodynamically favorable due to an increase in entropy upon the replacement of multiple monodentate ligands with a single polydentate ligand. libretexts.org The stability constants for Tiron complexes are determined experimentally using techniques such as potentiometric and spectrophotometric titrations. nih.gov
Kinetics and Mechanisms of Ligand Exchange and Dissociation in Tiron Metal Complexes
The study of the kinetics and mechanisms of ligand exchange and dissociation provides insight into the reactivity of Tiron metal complexes. These reactions involve the replacement of a ligand in the coordination sphere of the metal ion. solubilityofthings.com
Investigation of Lability and Inertness in Different Tiron Coordination Compounds
Coordination compounds are classified as either labile or inert based on the rate of their ligand substitution reactions. ck12.org Labile complexes undergo rapid ligand exchange, while inert complexes exhibit slow ligand exchange rates. ck12.orgdalalinstitute.com
In the iron(III)-Tiron system, the different species exhibit varying degrees of lability. For instance, the [Fe(Tiron)₂(H₂O)₂]⁵⁻ complex is considered to be considerably more labile than the fully coordinated [Fe(Tiron)₃]⁹⁻ complex. nih.gov The latter is relatively inert due to the slow dissociation of the first Tiron ligand. nih.gov This difference in lability can be attributed to the presence of coordinated water molecules in the 1:2 complex, which can be more easily replaced compared to the strongly bound Tiron ligands in the 1:3 complex.
The inertness of a complex is related to the kinetic stability, which is determined by the activation energy of the substitution reaction. dalalinstitute.comyoutube.com A higher activation energy corresponds to a slower reaction and a more inert complex. youtube.com
Influence of Solution pH and Metal-to-Ligand Stoichiometric Ratios on Reaction Rates
The rates of ligand exchange and dissociation reactions in Tiron metal complexes are significantly influenced by the solution pH and the stoichiometric ratio of the metal to the ligand. nih.gov The pH of the solution can affect the protonation state of both the Tiron ligand and the coordinated water molecules, which in turn can alter the reaction mechanism and rate. chemrxiv.orgchemrxiv.orgquora.com
For example, changes in pH can lead to the formation of different complex species with varying labilities, as seen in the iron(III)-Tiron system. nih.gov The metal-to-ligand ratio also plays a crucial role, as it dictates the predominant species in solution and can influence the equilibrium position of ligand exchange reactions. nih.gov An excess of the ligand can drive the reaction towards the formation of higher-order, often more inert, complexes.
Redox Chemistry and Electrochemistry of Tiron and its Metal Complexes
The presence of the hydroquinone (B1673460) functional group in Tiron's structure imparts it with rich electrochemical behavior, which is further modulated upon complexation with metal ions. This section explores the intricacies of its redox chemistry, from its behavior in aqueous solutions to its role in facilitating complex electron transfer reactions.
Electrochemical Behavior of Tiron in Aqueous Media and Quinone/Hydroquinone Redox Couples
In aqueous media, Tiron exhibits a well-defined electrochemical response associated with the reversible two-electron, two-proton oxidation of its hydroquinone group to the corresponding quinone. researchgate.net This transformation is a cornerstone of its chemistry and is central to its function in various applications, including as a redox mediator in flow batteries. rsc.orgharvard.edu The process can be represented by the equilibrium between the hydroquinone and quinone forms, a reaction that is fundamental to many organic redox systems. nih.govresearchgate.net
The electrochemical behavior of Tiron can be studied using techniques like cyclic voltammetry, which reveals the characteristic anodic and cathodic peaks corresponding to the oxidation and reduction of the molecule, respectively. researchgate.net The potential at which these processes occur is influenced by factors such as pH, due to the involvement of protons in the redox reaction.
Recent research has explored the in-situ electrosynthesis of quinone-based molecules, including derivatives of Tiron, for applications in energy storage. rsc.org These studies highlight the robustness and reversibility of the quinone/hydroquinone redox couple, which allows for stable charge-discharge cycles in flow battery systems. rsc.org
Ligand Field Effects on Metal Redox Potentials within Tiron Complexes
The complexation of a metal ion by Tiron significantly influences the metal's redox potential. This phenomenon, known as the ligand field effect, arises from the interaction between the metal's d-orbitals and the ligand's orbitals. nih.gov The nature of the ligand—whether it is an electron donor or acceptor—can stabilize one oxidation state of the metal over another, thereby shifting the redox potential. researchgate.netresearchgate.net
For instance, ligands that stabilize a higher oxidation state of a metal will make the complex more difficult to oxidize, resulting in a higher redox potential. nih.gov Conversely, ligands that favor a lower oxidation state will facilitate oxidation, leading to a lower redox potential. thaiscience.info
In the case of Tiron, its catecholate nature allows it to act as a strong chelator, particularly for trivalent metal ions like Fe(III). thaiscience.infoacs.org This strong stabilization of the +3 oxidation state can significantly lower the Fe(III)/Fe(II) redox potential, enhancing the reducing power of the Fe(II)-Tiron complex. acs.org The pH of the solution also plays a crucial role, as it affects the protonation state of the Tiron ligand and, consequently, the stability and composition of the metal complex. thaiscience.info
Studies on various iron complexes have demonstrated a strong correlation between the ligand field strength and the redox potential. nih.gov Stronger ligand fields generally lead to an increase in the redox potential, making the complex harder to oxidize. nih.gov This principle is fundamental to tuning the reactivity of metal complexes for specific applications, such as catalysis and redox-mediated processes.
| Complex | Ligand Field Strength (Δo) | Redox Potential (Epa) |
| [FeII2L3]4+ with 4-imidazole ligand | 11420 cm⁻¹ | Correlated |
| [FeII2L3]4+ with 1-methyl-4-imidazole ligand | 11430 cm⁻¹ | Correlated |
| [FeII2L3]4+ with 2-imidazole ligand | 11505 cm⁻¹ | Correlated |
| [FeII2L3]4+ with 4-oxazole ligand | 11516 cm⁻¹ | Correlated |
| [FeII2L3]4+ with 4-thiazole ligand | 11804 cm⁻¹ | Correlated |
This table illustrates the correlation between ligand field strength and redox potential in a series of dinuclear iron(II) helicates, demonstrating that a stronger ligand field corresponds to a higher oxidation potential. nih.gov
Complexation-Facilitated Electron Transfer Mechanisms (e.g., Reduction of Aromatic N-Oxides by Fe(II)-Tiron Complex)
The Fe(II)-Tiron complex is a potent reducing agent, capable of facilitating the reduction of various organic compounds, including aromatic N-oxides. nih.govresearchgate.net The mechanism of this reaction is a prime example of complexation-facilitated electron transfer.
Research has shown that the 1:2 Fe(II)-Tiron complex, denoted as FeL₂⁶⁻, is the primary reactive species in these reductions. nih.govresearchgate.net The rate of reduction is directly proportional to the concentration of this complex. nih.gov The reaction proceeds through the formation of an inner-sphere complex between the Fe(II)-Tiron complex and the aromatic N-oxide. nih.govresearchgate.net This initial complexation is crucial as it significantly facilitates the subsequent electron transfer from the Fe(II) center to the N-oxide. nih.gov
The mode of complexation can vary depending on the structure of the aromatic N-oxide. For instance, N-oxides with side chains containing N and O atoms can form 5- or 7-membered rings with the FeL₂⁶⁻ complex. nih.gov This type of chelation is particularly effective in promoting electron transfer. acs.orgnih.gov In contrast, N-oxides lacking such side chains are reduced much more slowly, highlighting the importance of the initial complex formation. nih.gov
| Aromatic N-Oxide Type | Complexation Mode with Fe(II)-Tiron | Electron Transfer Facilitation |
| Type I | Forms 5-membered ring complexes via N and O atoms on the side chain. acs.orgnih.gov | Significant facilitation. acs.orgnih.gov |
| Type II | Forms 6-membered ring complexes via the N-oxide O atom and an O atom on the side chain. acs.orgnih.gov | Some facilitation by free Fe(II). acs.orgnih.gov |
| Type III | Complexation through the N-oxide O atom only. acs.orgnih.gov | Weak or no facilitation. acs.orgnih.gov |
This table summarizes the different modes of complexation between aromatic N-oxides and the Fe(II)-Tiron complex and their effect on the facilitation of electron transfer. acs.orgnih.gov
Spectroscopic and Advanced Analytical Methodologies in Tiron Research
UV-Visible Spectrophotometry for Complex Speciation and Equilibrium Studies
UV-Visible spectrophotometry is a fundamental technique for investigating the formation and speciation of Tiron complexes with various metal ions. researchgate.netpsu.edu The interaction between Tiron and metal ions often results in the formation of colored complexes, leading to distinct changes in the UV-Visible absorption spectrum. nih.gov These spectral changes, such as shifts in the maximum absorbance wavelength (λmax) and changes in molar absorptivity, serve as direct evidence of complexation. researchgate.netnih.gov
By systematically varying the metal-to-ligand ratio and pH, researchers can monitor the stepwise formation of different complex species, such as mono-, bis-, and tris-tironate complexes. researchgate.net For instance, with Fe(III), adjusting the pH can selectively form a 2:1 Tiron-to-iron bis-species, characterized by a UV-Vis maximum around 570 nm, or a 3:1 tris-species with a maximum at approximately 490 nm at higher pH values. researchgate.net The presence of isosbestic points in a series of spectra obtained during a titration indicates a clean conversion between two absorbing species. psu.edu
This technique is not only qualitative but also quantitative. The data obtained from UV-Visible spectrophotometric titrations can be used to determine the stoichiometry of the complexes and to calculate their formation constants, providing valuable information on their stability. mdpi.com
Table 1: UV-Visible Absorption Maxima for Selected Metal-Tironate Complexes
| Metal Ion | Complex Stoichiometry (Tiron:Metal) | pH | λmax (nm) |
| Fe(III) | 1:1 | Low | ~670 |
| Fe(III) | 2:1 | ~6-7 | ~570 |
| Fe(III) | 3:1 | >9.5 | ~490 |
| V(III) | 1:1 | ~4.5 | 425, 467 |
| V(III) | 2:1 | ~7.0 | 402, 635 |
| V(III) | 3:1 | ~10.0 | 361, 600, 650 |
This table presents illustrative data based on findings for catecholate and tironate complexes. researchgate.net
Nuclear Magnetic Resonance (NMR) Relaxometric Investigations of Paramagnetic Tiron Complexes
NMR relaxometry is a powerful tool for probing the structure and dynamics of paramagnetic metal complexes in solution. nih.govunifi.itresearchgate.net This is particularly relevant for Tiron, which forms stable complexes with numerous paramagnetic metal ions.
Paramagnetic NMR spectroscopy of compounds like metal-Tiron complexes is characterized by a wide chemical shift range and broadened signals. wikipedia.org The presence of a paramagnetic center significantly influences the relaxation times (T1 and T2) of nearby nuclei, such as the protons (¹H) of the Tiron molecule and, crucially, the oxygen-17 (¹⁷O) of coordinated water molecules. wikipedia.orgwikipedia.org
By measuring the longitudinal (T1) and transverse (T2) relaxation rates of water protons, information about the number of water molecules directly coordinated to the metal ion (the hydration number, q) can be obtained. nih.gov Furthermore, ¹⁷O NMR is highly sensitive to the local environment of oxygen atoms. nih.gov Studying the ¹⁷O NMR signals of both the Tiron ligand's oxygen atoms and the coordinated water molecules can provide detailed insights into the coordination geometry of the metal complex. researchgate.net For instance, ¹⁷O NMR has been instrumental in determining the number of inner-sphere water molecules in various Mn(II) complexes. nih.gov
The relaxivity of a paramagnetic complex is influenced not only by the inner-sphere coordinated water molecules but also by the rate at which these water molecules exchange with the bulk solvent (kex). nih.gov This water exchange rate is a critical parameter that can be investigated using variable-temperature NMR relaxometry. nih.gov The analysis of relaxation rates as a function of temperature allows for the determination of the residency time (τm = 1/kex) of the coordinated water molecule. nih.govnih.gov
Other Spectroscopic Techniques for Structural Elucidation (e.g., FTIR, Mass Spectrometry)
While UV-Vis and NMR are workhorses in the study of Tiron complexes, other spectroscopic techniques provide complementary structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups within the Tiron molecule and to observe changes upon complexation with metal ions. researchgate.netresearchgate.netacs.orgacs.org The vibrational frequencies of the C-O, S-O, and O-H bonds in Tiron are sensitive to coordination with a metal. For example, the C-O stretching vibration and the O-H bending vibration bands in the FTIR spectrum of Tiron will shift upon binding to a metal, confirming the involvement of the catechol group in complexation. researchgate.net These changes can provide evidence for the formation of metal-Tiron complexes and offer clues about the coordination mode. nih.gov
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight of the Tiron molecule and its metal complexes. nih.govyoutube.com By analyzing the mass-to-charge ratio (m/z) of the ions, one can confirm the stoichiometry of the formed complexes. technologynetworks.comyoutube.com Techniques like electrospray ionization (ESI) are particularly useful for analyzing non-volatile species like metal-Tiron complexes in solution. nih.gov
Potentiometric Titrations for Precise Determination of Thermodynamic Equilibrium Constants
Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal complexes in solution. hakon-art.comresearchgate.net The technique involves monitoring the pH of a solution containing the ligand (Tiron) and a metal ion as a standard solution of a strong base is added. libretexts.orgwpmucdn.com
Theoretical and Computational Chemistry Studies of Tiron Systems
Density Functional Theory (DFT) and Ab Initio Calculations on Tiron and its Metal Complexes
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, widely used to study the properties of Tiron and its metal complexes. DFT has proven to be a computationally efficient and accurate method for predicting the spatial and electronic structures of transition-metal complexes in both ground and excited states. acs.org For more complex systems or when higher accuracy is needed, ab initio methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CCSD) are employed, though they are more computationally demanding. nih.gov
An integrated approach combining experimental techniques like NMR with ab initio calculations has been successfully used to characterize Fe(III)-Tiron complexes in solution. researchgate.netnih.gov At different pH values, Tiron forms distinct complexes with Fe(III): [Fe(Tiron)(H₂O)₄]⁻, [Fe(Tiron)₂(H₂O)₂]⁵⁻, and [Fe(Tiron)₃]⁹⁻. researchgate.netnih.gov Ab initio NEVPT2 (n-electron valence state perturbation theory) calculations have been utilized to estimate the axial (D) and rhombic (E) zero-field splitting (ZFS) parameters for these high-spin Fe(III) complexes, which are crucial for understanding their magnetic properties. researchgate.netnih.gov
DFT calculations are also instrumental in studying the systematic variations in metal-ligand bond lengths. nih.gov However, studies show that gas-phase calculations may not always reproduce experimental trends observed in the condensed phase, highlighting the critical role of the solvent environment, which can be modeled using approaches like the COSMO solvation model. nih.gov The choice of functional (e.g., B3LYP, M06) and basis set is critical for obtaining accurate results for transition-metal compounds. aps.orgnih.gov Hybrid GGA or hybrid meta-GGA functionals often provide the best performance. aps.orgnih.gov
Table 1: Calculated Properties of Fe(III)-Tiron Complexes
| Complex Species | Predominant pH Range | Hydration State (q) | Method | Calculated Parameter |
|---|---|---|---|---|
[Fe(Tiron)(H₂O)₄]⁻ |
≤ 2.2 | 4 | Ab initio (NEVPT2) | ZFS parameters (D, E) |
[Fe(Tiron)₂(H₂O)₂]⁵⁻ |
3.7 - 4.9 | 2 | Ab initio (NEVPT2) | ZFS parameters (D, E) |
[Fe(Tiron)₃]⁹⁻ |
> 6.5 | 0 | Ab initio (NEVPT2) | ZFS parameters (D, E) |
This table summarizes the species of Fe(III)-Tiron complexes formed at different pH values and the computational methods used to study their properties. researchgate.netnih.gov
Computational Modeling of Electronic Structure, Coordination Geometries, and Magnetic Properties
Computational modeling provides detailed insights into the electronic structure, coordination geometries, and magnetic properties of Tiron's metal complexes. For transition-metal complexes, these properties are intimately linked.
Electronic Structure and Coordination Geometries: DFT is a workhorse for optimizing the geometries of transition-metal complexes. colorado.edu For Fe(II) complexes with ligands similar to Tiron, DFT-optimized structures have shown good agreement with experimental results from X-ray crystallography. scispace.com An integrated study on the Fe(III)-Tiron system demonstrated the formation of three distinct species depending on the pH. At low pH, a mono-complex [Fe(Tiron)(H₂O)₄]⁻ is formed. As the pH increases to around 4-5, a bis-complex [Fe(Tiron)₂(H₂O)₂]⁵⁻ becomes dominant. Above pH 7, the fully coordinated [Fe(Tiron)₃]⁹⁻ complex is present. researchgate.netnih.gov These structures illustrate Tiron acting as a bidentate ligand, coordinating through its two catecholate oxygen atoms.
Table 2: Coordination Details of Fe(III)-Tiron Complexes
| Complex | Tiron Ligands | Water Ligands | Overall Charge | Coordination Environment |
|---|---|---|---|---|
[Fe(Tiron)(H₂O)₄]⁻ |
1 | 4 | -1 | Octahedral |
[Fe(Tiron)₂(H₂O)₂]⁵⁻ |
2 | 2 | -5 | Octahedral |
[Fe(Tiron)₃]⁹⁻ |
3 | 0 | -9 | Octahedral |
This table details the coordination sphere of iron(III) as a function of the number of coordinated Tiron ligands. researchgate.netnih.gov
Magnetic Properties: The magnetic properties of metal complexes are governed by their electronic structure, specifically the number of unpaired electrons and their interactions. For the high-spin (S=5/2) Fe(III)-Tiron system, ab initio calculations are used to determine the zero-field splitting (ZFS) parameters (D and E). researchgate.netnih.gov These parameters describe the lifting of the degeneracy of the magnetic sublevels even without an external magnetic field. researchgate.netnih.gov Understanding these parameters is essential for interpreting experimental data from techniques like NMR relaxometry and for characterizing the magnetic behavior of the complex. researchgate.netnih.gov The accurate prediction of spin-state energetics in iron complexes is a known challenge for DFT, and more advanced ab initio methods are often required for reliable results. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis for Tiron Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.gov This is achieved by developing mathematical models that relate calculated molecular descriptors to an observed activity. nih.gov
While Tiron is a well-known antioxidant, specific QSAR models developed exclusively for predicting Tiron's reactivity were not prominently identified in a survey of current literature. However, the principles of QSAR are broadly applicable. For a molecule like Tiron, a QSAR study would involve:
Descriptor Calculation: Calculating a range of molecular descriptors that quantify its structural, electronic, and physicochemical properties. Relevant descriptors for Tiron would include those related to its catechol group (e.g., bond dissociation energy of the O-H bonds), the electron-withdrawing sulfonate groups, HOMO/LUMO energies, dipole moment, and molecular surface area. nih.govnih.gov
Model Development: Using statistical methods, such as multiple linear regression (MLR), to build a mathematical equation linking a set of descriptors to a measured reactivity parameter (e.g., radical scavenging rate constant). journalirjpac.com
Validation: Rigorously validating the model to ensure its statistical significance and predictive power for new, untested compounds. nih.govmdpi.com
QSAR models are widely used for predicting the antioxidant potential of phenolic compounds, a class to which Tiron belongs. nih.govmdpi.com Such models could be used to screen derivatives of Tiron to identify candidates with potentially enhanced antioxidant or chelating properties for various applications.
Simulation of Reaction Pathways and Energetics, including Free Radical Mechanisms
Tiron is a potent antioxidant and free radical scavenger. nih.gov Computational simulations are crucial for elucidating the precise mechanisms by which it neutralizes reactive oxygen species (ROS). The primary antioxidant mechanisms for phenolic compounds like Tiron are:
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom from one of its hydroxyl groups to a free radical. The thermodynamic viability of this pathway is assessed by calculating the Bond Dissociation Enthalpy (BDE). A lower BDE indicates a more favorable HAT process. frontiersin.org
Single Electron Transfer - Proton Transfer (SET-PT): This is a two-step process. First, the antioxidant transfers an electron to the radical, forming a radical cation. This is followed by the transfer of a proton. The energetics are evaluated using the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE). nih.govfrontiersin.org
Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar solvents. The antioxidant first deprotonates to form an anion, which then donates an electron to the radical. The key energetic parameters are Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). frontiersin.orgresearchgate.net
Computational studies, primarily using DFT, can calculate these energetic parameters to predict the most likely reaction pathway in a given environment (gas phase vs. solvent). nih.govresearchgate.net For Tiron, scavenging of superoxide (B77818) ions and free electrons leads to the formation of a stable semiquinone radical. This radical has been identified experimentally using EPR spectroscopy, and the resulting spectra have been successfully reproduced with computer simulations, confirming the structure of the radical intermediate. researchgate.netscispace.com This finding demonstrates that Tiron acts as an efficient electron trap, a mechanism consistent with the SET pathway. scispace.com The simulation of reaction energetics provides a quantitative basis for understanding Tiron's function as a protective antioxidant.
Table of Compound Names
| Name Used in Article | Systematic Name |
|---|---|
| Tiron | Disodium (B8443419) 4,5-dihydroxy-1,3-benzenedisulfonate |
Applications of Tiron in Environmental Chemistry and Remediation Technologies
Chelation and Sequestration of Heavy Metal Ions in Aqueous Systems
Tiron is a highly effective chelating agent, capable of forming stable, water-soluble complexes with a variety of metal ions. nih.govacs.org This property is particularly useful for the sequestration of toxic heavy metal ions from aqueous environments. The two hydroxyl groups on the catechol ring of Tiron readily donate electrons to form strong coordinate bonds with metal cations.
Research has shown Tiron's potential in sequestering heavy metals such as lead (Pb²⁺) and copper (Cu²⁺). nih.gov The formation of these stable complexes can prevent the metal ions from participating in further harmful reactions or from being taken up by living organisms. The stability of the Tiron-metal complexes is a key factor in its effectiveness as a sequestration agent. For instance, Tiron is well-known for its ability to form highly stable complexes with iron (Fe³⁺), a characteristic that is also leveraged in analytical applications. acs.org While extensive quantitative data on the sequestration efficiency for a broad range of heavy metals is still an area of active research, the fundamental chemistry of Tiron makes it a promising candidate for heavy metal remediation strategies.
The table below summarizes the chelation of various metal ions by Tiron, as indicated in the research.
| Metal Ion | Chelation by Tiron | Application |
| Iron (Fe³⁺) | Forms highly stable complexes. acs.org | Analytical detection, potential for sequestration. |
| Lead (Pb²⁺) | Sequestration from aqueous solutions. nih.gov | Environmental remediation. |
| Copper (Cu²⁺) | Spectrofluorimetric determination through chelation. nih.gov | Analytical chemistry and potential for remediation. |
| Aluminum (Al³⁺) | Acts as a colorimetric reagent. nih.gov | Analytical chemistry. |
| Titanium (Ti⁴⁺) | Acts as a colorimetric reagent. nih.gov | Analytical chemistry. |
| Thorium (Th⁴⁺) | Spectrophotometric detection. nih.gov | Analytical chemistry. |
| Bismuth (Bi³⁺) | Spectrophotometric detection. nih.gov | Analytical chemistry. |
Oxidative and Reductive Degradation of Organic Pollutants via Tiron-Mediated Processes
Tiron's involvement in redox processes allows it to play a role in the degradation of organic pollutants. It can act as both an antioxidant by scavenging free radicals and as an electron trap, which is relevant for both oxidative and reductive degradation pathways. acs.org
In oxidative degradation processes, Tiron can influence the generation of reactive oxygen species (ROS). For example, in systems containing zero-valent iron, the presence of ligands can initiate and promote the degradation of pollutants like phenol. nih.gov While the specific study cited used oxalate (B1200264) and tripolyphosphate as ligands, the principles can be extended to Tiron, which is also a strong chelating ligand. By complexing with iron, Tiron can modulate its reactivity and influence the production of hydroxyl radicals (•OH), which are powerful oxidants capable of breaking down a wide range of organic molecules. nih.govnih.gov
Conversely, in reductive degradation processes, Tiron's ability to act as an electron trap can be beneficial. acs.org This property can facilitate the transfer of electrons to chlorinated organic compounds, a key step in their degradation. For instance, the reductive dechlorination of solvents like trichloroethylene (B50587) (TCE) by zero-valent iron nanoparticles can be influenced by surface coatings. researchgate.net While not directly studying Tiron, this research highlights the importance of surface chemistry in these remediation technologies. Tiron's ability to functionalize nanoparticle surfaces suggests its potential to enhance such reductive degradation processes.
Role of Tiron in Enhanced Fenton and Fenton-like Reactions for Contaminant Transformation
The Fenton reaction, which involves the generation of highly reactive hydroxyl radicals from hydrogen peroxide and ferrous iron, is a widely used advanced oxidation process (AOP) for water treatment. youtube.com Tiron can play a significant role in enhancing Fenton and Fenton-like reactions.
The efficiency of the Fenton process is highly dependent on the pH and the availability of ferrous ions (Fe²⁺). youtube.com Tiron, by forming stable complexes with ferric ions (Fe³⁺), can influence the regeneration of Fe²⁺, a critical step in the catalytic cycle of the Fenton reaction. This chelation can prevent the precipitation of iron hydroxides at higher pH values, thereby extending the effective pH range of the Fenton process.
Furthermore, the interaction between Tiron and iron can modulate the production of hydroxyl radicals. nih.gov The stability and structure of the Fe(III)-Tiron complexes can affect the rate of the Fenton-like reactions. Research has shown that the nature of the chelating agent can significantly impact the generation of reactive oxygen species. While the direct catalytic effect of the Tiron-iron complex in pollutant degradation requires more targeted investigation, its ability to maintain iron in a soluble and reactive form is a key contribution to enhancing these advanced oxidation processes.
Integration of Tiron with Nanoscale Iron Particles for Environmental Remediation
Nanoscale iron particles, particularly zero-valent iron (nZVI), are a promising technology for in-situ environmental remediation due to their high reactivity and large surface area. nih.gov However, the tendency of these nanoparticles to agglomerate and their limited mobility in the subsurface can hinder their effectiveness.
Tiron has been successfully used for the surface functionalization of iron oxide nanoparticles to enhance their colloidal stability in aqueous solutions. The sulfonate groups of Tiron provide a negative surface charge to the nanoparticles, leading to electrostatic repulsion that prevents agglomeration. This stabilization is crucial for maintaining the high surface area and reactivity of the nanoparticles. Research has demonstrated that Tiron can be used in a ligand exchange process to create stable, water-dispersible superparamagnetic iron oxide nanoparticles.
The surface coating of iron nanoparticles not only affects their stability but also modulates their reactivity and mobility in environmental media. A stable colloidal suspension of Tiron-functionalized nanoparticles is expected to have enhanced mobility in porous media like soil and aquifers, allowing for more effective delivery to contaminant plumes. tees.ac.uk
Analytical Methods for Pollutant Detection and Monitoring Utilizing Tiron-Based Reagents
Tiron's ability to form distinctly colored complexes with various metal ions has made it a valuable reagent in analytical chemistry for the detection and quantification of pollutants. nih.gov These methods are often based on spectrophotometry or colorimetry, which are relatively simple, rapid, and cost-effective techniques.
Tiron is widely used as a complexometric indicator for the spectrophotometric detection of Fe³⁺ ions, forming colored complexes whose absorbance can be measured to determine the iron concentration. acs.orgnih.gov This principle can be extended to the detection of other metal ions that form colored complexes with Tiron. The development of colorimetric sensors, including paper-based devices, offers a portable and user-friendly option for on-site environmental monitoring. nih.gov
The table below provides examples of analytical applications of Tiron for metal ion detection.
| Analytical Method | Target Analyte | Principle |
| Spectrophotometry | Iron (Fe³⁺) | Formation of a colored Fe(III)-Tiron complex. acs.orgnih.gov |
| Colorimetry | Iron (Fe³⁺), Aluminum (Al³⁺), Titanium (Ti⁴⁺) | Formation of distinctively colored complexes. nih.gov |
| Spectrofluorimetry | Copper (Cu²⁺) | Chelation-induced changes in fluorescence. nih.gov |
The development of Tiron-based sensors continues to be an active area of research, with the potential for creating highly sensitive and selective methods for monitoring a range of environmental pollutants. nih.gov
Tiron in Advanced Materials Science Research
Development of Tiron-Functionalized Nanomaterials
The stability of magnetic iron oxide nanoparticles (IONPs) is a critical factor for their application in fields like magnetic resonance imaging (MRI) and drug delivery. Unmodified IONPs tend to aggregate and lose their superparamagnetic properties due to strong dipole-dipole interactions and high surface energy. spiedigitallibrary.org Surface coating with stabilizers is therefore essential. spiedigitallibrary.orgnih.gov
Tiron has been identified as an effective surfactant for creating stable, water-soluble superparamagnetic iron oxide nanoparticles (SPIONs). The catechol group of Tiron can bind strongly to the iron oxide surface, while the two sulfonic acid groups provide electrostatic stabilization. This prevents agglomeration and ensures the nanoparticles remain well-dispersed in aqueous solutions. The synthesis of such functionalized nanoparticles often involves methods like co-precipitation, where iron salts are precipitated in the presence of the coating agent. researchgate.netnih.gov The general process for synthesizing functionalized IONPs is outlined below:
| Step | Description | Key Parameters |
| 1. Nanoparticle Core Synthesis | Formation of the magnetic iron oxide core (e.g., Fe₃O₄ or γ-Fe₂O₃). Common methods include co-precipitation, thermal decomposition, and hydrothermal synthesis. mdpi.com | Iron precursor ratio (Fe²⁺/Fe³⁺), temperature, pH, reaction time. mdpi.com |
| 2. Surface Functionalization | Coating of the nanoparticle core with a stabilizing agent like Tiron. This can be done in-situ during synthesis or as a post-synthesis step. rsc.org | Concentration of the functionalizing agent, reaction conditions. |
| 3. Purification and Characterization | Removal of unreacted precursors and byproducts. Characterization of the functionalized nanoparticles for size, morphology, surface charge, and magnetic properties. researchgate.netnih.gov | Techniques include TEM, DLS, FTIR, VSM, and XRD. researchgate.netnih.gov |
The stability imparted by surface coatings like Tiron is crucial for maintaining the nanoparticles' functionality, especially for in-vivo applications where interactions with biological fluids can lead to instability. nih.gov
The conjugation of Tiron onto the surface of nanomaterials allows for the precise tailoring of their physicochemical properties. The inherent properties of Tiron, particularly its strong chelating ability and the presence of highly charged sulfonic acid groups, can significantly alter the surface characteristics of the nanoparticles.
The surface charge of nanoparticles is a key determinant of their colloidal stability and biological interactions. The sulfonic acid groups of Tiron impart a strong negative surface charge to the nanoparticles, leading to electrostatic repulsion that prevents aggregation. This is a critical factor for applications requiring stable dispersions in aqueous media. semanticscholar.org The size and morphology of the resulting nanoparticles can also be influenced by the functionalization process. While the core size is primarily determined by the synthesis conditions, the organic coating adds to the hydrodynamic diameter of the nanoparticles. nih.gov
The impact of surface functionalization on nanoparticle properties is a subject of extensive research. The choice of the coating molecule and the method of conjugation are critical in determining the final characteristics of the nanomaterial. nih.govrsc.org
Electrochemical Material Applications
Tiron's redox activity, stemming from the reversible oxidation-reduction of its catechol group, makes it a promising candidate for various electrochemical applications. Its ability to undergo electron transfer reactions has been explored in the context of energy storage systems and the development of novel electrode materials.
Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and the development of cost-effective and efficient active materials is a key area of research. frontiersin.org Tiron has been investigated as a potential positive active species in aqueous RFBs. iaea.org Studies have shown that in acidic solutions (pH < 4), Tiron exhibits a quasi-reversible redox process at a relatively high potential, which is favorable for its use in an RFB. iaea.org
A laboratory-scale Tiron-vanadium RFB has demonstrated promising performance, with a coulombic efficiency of over 90% and good cycle life. iaea.org The electrochemical reaction of Tiron in acidic aqueous solution has been identified as an ECE (electrochemical-chemical-electrochemical) mechanism. researchgate.net
| Battery Performance Metrics | Tiron/Pb Battery | Tiron-V Redox Flow Cell |
| Coulombic Efficiency | ~93% iaea.org | >90% iaea.org |
| Energy Efficiency | ~82% iaea.org | - |
| Key Findings | Low self-discharge during short-term cycling. iaea.org | Minimal decay in cycle performance. iaea.org |
The exploration of organic molecules like Tiron for RFBs offers a potential alternative to traditional vanadium-based systems, which face challenges related to cost and environmental concerns. frontiersin.org
The modification of electrode surfaces with specific chemical entities can enhance their sensitivity and selectivity for electrochemical sensing and catalysis. acs.org While direct applications of Tiron in modifying electrode surfaces for catalysis are still an emerging area, its properties suggest significant potential. The catechol group of Tiron can chelate with various metal ions, which could be exploited to immobilize catalytic metal centers on an electrode surface.
The development of electrochemical sensors for heavy metal ions is an active area of research, and modified electrodes play a crucial role. researchgate.net The ability of Tiron to form stable complexes with metal ions could be harnessed to create selective sensors. Furthermore, the electrochemical properties of Tiron itself could be utilized for the detection of certain analytes. The field of organometallic chemistry provides a framework for designing such functionalized electrodes for specific catalytic reactions. acs.org The characterization of these modified surfaces often involves techniques like electrochemical impedance spectroscopy (EIS) to understand the charge transfer processes at the electrode-electrolyte interface. mdpi.comnih.gov
Tiron as a Component in Spectroscopic Probes and Advanced Imaging Agents
The ability of Tiron to form stable complexes with metal ions, coupled with its inherent spectroscopic properties, makes it a valuable component in the design of probes for sensing and imaging.
Research has demonstrated the use of a Tiron-copper complex as a highly sensitive fluorescent probe for the detection of metallothioneins. frontiersin.org This suggests the potential for developing other Tiron-based probes for various metal ions. The development of fluorescent probes for biologically important species like iron is a significant area of research. nih.govnih.gov
In the realm of advanced imaging, there is a growing interest in developing alternatives to gadolinium-based contrast agents for MRI due to concerns about gadolinium deposition in the body. rsna.orgnih.gov Iron chelates are being investigated as a potential alternative for T1-weighted contrast-enhanced MR imaging. rsna.org Given Tiron's strong iron-chelating properties, it could be a candidate ligand for such agents.
Furthermore, the functionalization of quantum dots (QDs) for targeted bioimaging is a rapidly advancing field. nih.govmnba-journal.com The surface of QDs can be modified with various ligands to improve their biocompatibility and target specificity. Tiron, with its ability to bind to metal ions and its hydrophilic nature, could potentially be used to functionalize QDs for targeted imaging applications.
Future Research Directions and Emerging Paradigms for Tiron Free Acid Hydrate Sodium
Exploration of Novel Metal-Tiron Coordination Architectures and Supramolecular Assemblies
A significant frontier in Tiron research lies in the synthesis and characterization of new metal-organic frameworks (MOFs) and coordination polymers. Recent studies have demonstrated the successful synthesis of novel coordination polymers by combining Tiron with various metals under hydrothermal conditions. rsc.org
For instance, researchers have created and characterized three new metal-Tiron coordination polymers using cadmium (Cd), cobalt (Co), and barium (Ba). rsc.org These studies, employing techniques like single-crystal X-ray diffraction and Fourier-transform infrared spectroscopy, have revealed diverse supramolecular architectures. rsc.org
With Cadmium (Cd): A zig-zag chain structure is formed where octahedral Cd(II) ions are linked by monodentate Tiron ligands and interconnected by a twisted 4,4′-bipyridyl (bpy) ligand. rsc.org
With Cobalt (Co): A linear chain is constructed from corner-sharing trinuclear octahedral Co(II) ions, which are coordinated with a tridentate Tiron-bpy adduct ligand. These Co(II) ions exhibit antiferromagnetic interactions. rsc.org
With Barium (Ba): A layered structure is formed from nona-coordinated Ba(II) ions that share edges and are connected by hexadentate Tiron-bridged structures. rsc.org
These findings highlight Tiron's versatility in forming 1D chains and 2D layered structures. rsc.org Future research will likely focus on expanding the library of metal-Tiron frameworks by exploring other transition metals, lanthanides, and actinides. acs.orgacs.org The goal is to create coordination nanosheets and other two-dimensional materials with unique electronic, magnetic, and catalytic properties. nih.gov The precise control over the coordination environment and the resulting architecture is a key step toward designing functional materials from the ground up.
Development of Next-Generation Tiron-Based Catalytic Systems for Sustainable Processes
The development of efficient and sustainable catalytic systems is a cornerstone of green chemistry. researchgate.net There is a significant push to replace expensive and toxic precious-metal catalysts with alternatives based on earth-abundant and biochemically common metals like iron and copper. cmu.edu Tiron, as a robust chelating agent for a variety of metals including iron, is a promising ligand for developing next-generation catalysts. nih.gov
The core principle of catalysis is to lower the activation energy of a chemical reaction. researchgate.netacs.org Tiron-metal complexes could serve as effective catalysts for a range of sustainable processes. The functional groups on the Tiron molecule can be modified to tune the electronic properties and reactivity of the metal center, a strategy inspired by the active sites of metalloenzymes. cmu.edu
Future research in this area could focus on:
Oxidation Catalysis: Inspired by iron-containing enzymes in nature, Tiron-iron complexes could be developed as catalysts for activating hydrogen peroxide to break down pollutants in water. cmu.edu
CO2 Reduction: The development of catalytic systems for the conversion of carbon dioxide into valuable chemicals is a major goal for sustainability. researchgate.net Tiron-based catalysts could be explored for their potential in CO2 gasification and hydrogenation reactions. researchgate.net
Biomass Conversion: The transformation of lignocellulosic biomass into fuels and chemicals is a key area of research for a sustainable future. rsc.org Tiron-based catalysts could be designed to facilitate specific steps in biomass conversion pathways.
The integration of data-driven approaches, such as machine learning and artificial intelligence, could accelerate the discovery and optimization of these Tiron-based catalytic systems for a more sustainable chemical industry. rsc.org
Integration of Tiron into Smart and Responsive Materials for Targeted Applications
Smart materials, which can change their properties in response to external stimuli like pH, temperature, or the presence of specific chemicals, are at the forefront of materials science. iipseries.org The integration of Tiron into polymer matrices, particularly hydrogels, offers a promising route to creating such responsive materials. researchgate.net
The inherent properties of Tiron make it an excellent candidate for this purpose:
pH-Responsiveness: The hydroxyl and sulfonic acid groups on the Tiron molecule can participate in acid-base chemistry, making Tiron-containing materials sensitive to pH changes. This could be harnessed to create sensors or drug delivery systems that respond to the pH of their environment. mdpi.com
Metal-Ion Responsiveness: Tiron's strong metal-chelating ability can be used to create materials that respond to the presence of specific metal ions. For example, the cross-linking of a polymer hydrogel could be controlled by the addition or removal of a metal ion that binds to Tiron moieties within the gel. This could lead to reversible changes in the material's mechanical properties, such as stiffness. researchgate.net
Redox-Responsiveness: The catechol group of Tiron can undergo redox reactions. This property could be exploited to create electroactive materials where an applied electrical potential alters the material's properties. Research on iron-cross-linked hydrogels has shown that switching the oxidation state of iron between Fe³⁺ and Fe²⁺ can reversibly change the material's modulus and toughness. researchgate.net
By embedding Tiron into polymers, it is possible to architect materials that respond to a variety of triggers, including temperature, magnetic fields (if magnetic nanoparticles are also incorporated), and ionic strength. researchgate.netnih.gov These smart materials could find applications in sensors, actuators, and controlled release systems. nih.gov
Multidisciplinary Research at the Interface of Tiron Chemistry with Bio-inorganic Chemistry and Advanced Environmental Engineering
The future of Tiron research will increasingly involve a multidisciplinary approach, bridging the gap between fundamental chemistry, biology, and engineering.
Bio-inorganic Chemistry: Tiron's interaction with metal ions is highly relevant to biological systems. It is known to be a nontoxic chelator of various metals and has been studied for its potential as an antidote for acute heavy metal poisoning, such as uranium intoxication. nih.govnih.gov Research has shown that Tiron can effectively antagonize the lethal effects of the uranyl ion. nih.gov However, its biological effects are complex; for instance, some studies suggest it can have negative effects on osteogenic differentiation through mitochondrial dysfunction, highlighting the need for further investigation into its bio-inorganic chemistry. nih.gov Future research could explore its potential in chelation therapy and as a tool to study the role of metal ions in biological processes.
Advanced Environmental Engineering: Tiron's ability to bind strongly with heavy metals makes it a prime candidate for applications in environmental remediation. The development of Tiron-based materials for the removal of toxic metals from water is a promising area of research. This could involve:
Adsorbent Materials: Immobilizing Tiron onto solid supports to create highly selective adsorbents for capturing heavy metals from industrial wastewater.
Membrane Filtration: Incorporating Tiron into filtration membranes to enhance the removal of specific metal contaminants.
Catalytic Degradation of Pollutants: As mentioned earlier, Tiron-metal complexes can be designed as catalysts to break down organic pollutants in water, contributing to water purification technologies. cmu.edu
The convergence of Tiron chemistry with bio-inorganic chemistry and environmental engineering offers a pathway to address pressing challenges in healthcare and environmental protection.
Q & A
Q. What are the critical physicochemical properties of Tiron free acid hydrate sodium that influence experimental design?
Tiron (1,2-Dihydroxybenzene-3,5-disulfonic acid disodium salt hydrate, CAS 149-45-1) has a molecular formula of C₆H₆Na₂O₉S₂ and a molecular weight of 332.22 g/mol . Key properties include:
- Solubility : Highly soluble in water due to sulfonate groups, making it suitable for aqueous buffer preparation.
- Stability : Degrades upon prolonged exposure to light or air; store in airtight, light-resistant containers at room temperature.
- Chelation capacity : Binds divalent metal ions (e.g., Fe²⁺, Cu²⁺) via its catechol and sulfonate groups, critical for metal quantification assays . Researchers must verify purity via UV-Vis spectroscopy (λmax ~260 nm) and account for hydration effects in molarity calculations .
Q. How should Tiron solutions be prepared and standardized for reproducible experimental outcomes?
- Preparation : Dissolve Tiron in deionized water (e.g., 10 mM stock), filter through a 0.22 µm membrane to remove particulates, and adjust pH to 7.0–7.4 to avoid metal precipitation .
- Standardization : Use UV-Vis spectroscopy (absorbance at 260 nm) with a molar extinction coefficient of ε ≈ 1.2 × 10⁴ M⁻¹cm⁻¹. Validate via titration with FeCl₂ (1:1 stoichiometry) and monitor absorbance changes .
- Quality control : Perform periodic checks for oxidative degradation using thin-layer chromatography (TLC) or HPLC .
Advanced Research Questions
Q. How does Tiron function as a selective chelating agent in metal ion quantification assays?
Tiron’s catechol and sulfonate groups form stable, water-soluble complexes with transition metals (e.g., Fe²⁺, Al³⁺). Methodological considerations include:
- Selectivity : At pH 7.0, Tiron preferentially binds Fe²⁺ over Ca²⁺ or Mg²⁺, enabling selective quantification in biological matrices .
- Interference mitigation : Add EDTA (1–5 mM) to mask non-target metals. Validate via atomic absorption spectroscopy (AAS) .
- Case study : In oxidative stress assays, Tiron (1–10 mM) chelates labile iron pools, preventing Fenton reactions and hydroxyl radical formation .
Q. What experimental strategies optimize Tiron’s efficacy as a radical scavenger in oxidative stress models?
Tiron scavenges superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) via redox-active sulfonate groups. Key protocols:
- Concentration optimization : Use 1–10 mM Tiron in cell culture media, balancing scavenging efficiency with cytotoxicity (test via MTT assay) .
- Synergy with other scavengers : Combine with catalase (for H₂O₂) or SOD (for O₂⁻) to enhance specificity. Monitor radical levels using fluorescent probes (e.g., DCFH-DA) .
- Controls : Include Tiron-free groups and radical-generating systems (e.g., xanthine/xanthine oxidase) to validate scavenging activity .
Q. How can researchers resolve contradictions in Tiron’s reported antioxidant vs. pro-oxidant effects?
Discrepancies arise from context-dependent redox behavior:
- Antioxidant role : At neutral pH, Tiron donates electrons to neutralize radicals (e.g., in fungal inhibition studies ).
- Pro-oxidant role : Under acidic conditions (pH <5), it reduces Fe³⁺ to Fe²⁺, promoting Fenton reactions. Methodological solutions :
- Buffer reactions rigorously (pH 7.0–7.4).
- Use electron paramagnetic resonance (EPR) to directly quantify radical species .
- Compare results with alternative scavengers (e.g., mannitol for OH•) to isolate mechanisms .
Q. What advanced techniques validate Tiron’s interactions with biomolecules in spectroscopic studies?
- Fluorescence quenching : Monitor tryptophan fluorescence in proteins upon Tiron binding to assess conformational changes .
- Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd) for Tiron-metal complexes .
- DFT calculations : Model electronic structures to predict reactivity with specific metals or radicals .
Methodological Best Practices
- Storage : Aliquot Tiron solutions to avoid freeze-thaw cycles; use within 1 week when stored at 4°C .
- Troubleshooting : If precipitation occurs during metal chelation, increase ionic strength (e.g., add NaCl) or adjust pH .
- Ethical compliance : Follow institutional guidelines for disposal, as sulfonated compounds may persist in wastewater .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
